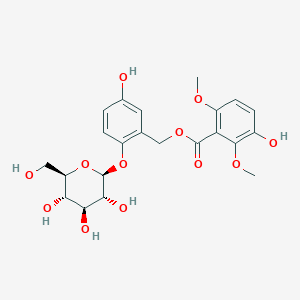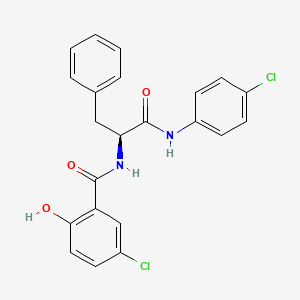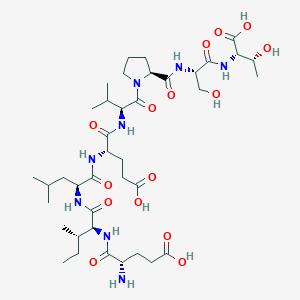
(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VC1052 is a component of Vaxfectin, a cationic lipid-based adjuvant used in plasmid DNA- and protein-based vaccines . It is known for its ability to enhance the humoral immune response to plasmid DNA-encoded antigens . The molecular formula of VC1052 is C36H73BrN2O2, and it has a molecular weight of 645.88 g/mol .
Analyse Des Réactions Chimiques
VC1052 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized lipid derivatives, while reduction could produce reduced lipid forms.
Applications De Recherche Scientifique
VC1052 has several scientific research applications, including:
Chemistry: Used as a component in the synthesis of lipid-based compounds.
Biology: Employed in the study of lipid interactions with biological membranes.
Medicine: Utilized in the development of vaccines, particularly those based on plasmid DNA and proteins.
Industry: Applied in the formulation of lipid-based drug delivery systems.
Mécanisme D'action
The mechanism of action of VC1052 involves its role as an adjuvant in vaccines. It enhances the immune response by facilitating the delivery of plasmid DNA or protein antigens to immune cells. This process involves the interaction of the cationic lipid with the negatively charged cell membranes, promoting the uptake of the antigen and subsequent activation of the immune response .
Comparaison Avec Des Composés Similaires
VC1052 is unique due to its specific structure and function as a component of Vaxfectin. Similar compounds include other cationic lipids used in vaccine formulations, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery.
DDA (dimethyldioctadecylammonium bromide): A cationic lipid used in vaccine adjuvants.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic cholesterol derivative used in gene delivery.
VC1052 stands out due to its specific application in Vaxfectin and its ability to enhance the immune response to plasmid DNA-encoded antigens .
Propriétés
Formule moléculaire |
C36H73BrN2O2 |
|---|---|
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C36H73N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h11-14,36H,5-10,15-35,37H2,1-4H3;1H/q+1;/p-1/b13-11-,14-12-; |
Clé InChI |
ZLCFGDAOIYFIPN-MJBGKLQRSA-M |
SMILES isomérique |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.[Br-] |
SMILES canonique |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)



![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)







